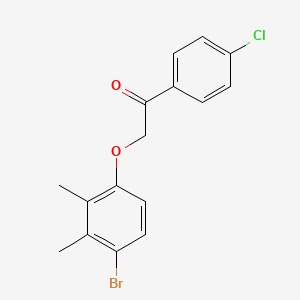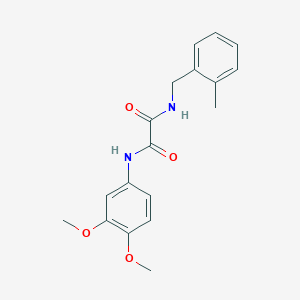
N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves catalytic protocols for the synthesis of organic compounds. For instance, the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones .科学的研究の応用
Analytical Methods in Antioxidant Activity Studies
Research on antioxidants, including methods for determining antioxidant activity, is highly relevant in various scientific fields such as food engineering, medicine, and pharmacy. The study by Munteanu and Apetrei (2021) reviews critical analytical techniques used for antioxidant analysis, such as ORAC, HORAC, TRAP, and TOSC tests, among others. These methods, based on chemical reactions and spectrophotometry, can be applied in analyzing the antioxidant capacity of complex samples. Such analytical techniques could be pertinent for studying "N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide" if its antioxidant properties are of interest (Munteanu & Apetrei, 2021).
Biochemical and Genetic Diagnostics
The primary hyperoxalurias, genetic disorders of oxalate overproduction, are explored in the context of biochemical and genetic diagnosis methods. While the study by Rumsby (2000) focuses on primary hyperoxaluria, the techniques for genetic analysis and mutation detection highlighted in this review could be applicable in research on genetic aspects or metabolic pathways involving "N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide" (Rumsby, 2000).
Environmental Impact and Remediation Techniques
The occurrence and environmental impact of organic pollutants, including methodologies for their treatment and degradation, are critical areas of research. The review by Husain and Husain (2007) discusses the use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of various organic pollutants. This enzymatic approach, enhancing the degradation efficiency of recalcitrant compounds, could provide a model for studying the environmental behavior and potential remediation of "N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide" (Husain & Husain, 2007).
特性
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-6-4-5-7-13(12)11-19-17(21)18(22)20-14-8-9-15(23-2)16(10-14)24-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXJEYCCRROTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}methyl)phenyl methyl ether](/img/structure/B2451293.png)
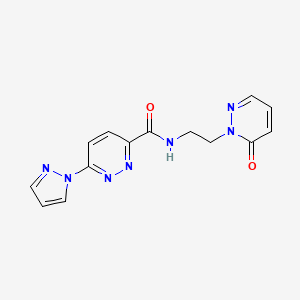
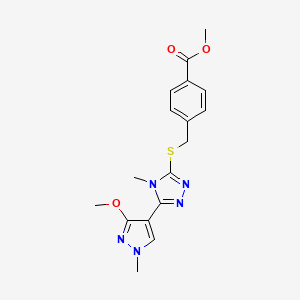
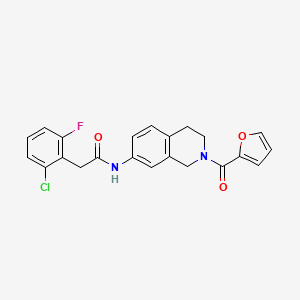
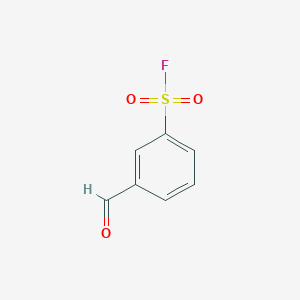
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2451303.png)

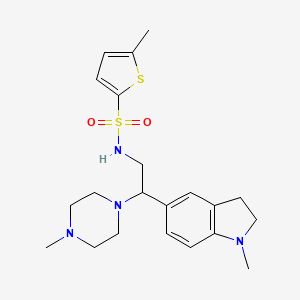
![11-(3-Methoxyanilino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2451306.png)
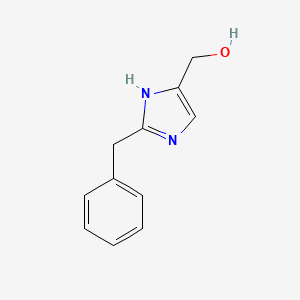

![6-bromo-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2451311.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2451312.png)
